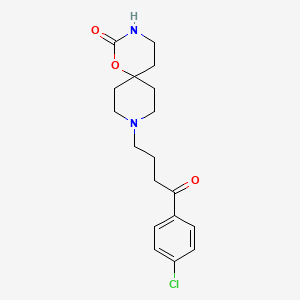
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,9-diazaspiro(55)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of an oxa-diazaspiro ring system, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- typically involves multi-step organic reactions. One common method includes the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: p-Chlorobenzoyl chloride in the presence of a base like pyridine .Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, oxo derivatives, and reduced forms of the original compound. These products retain the core spirocyclic structure while exhibiting different functional properties.
Scientific Research Applications
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacteria’s cell wall synthesis . The compound binds to the active site of the protein, disrupting its function and leading to bacterial cell death. This mechanism highlights its potential as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one hydrochloride: A similar compound with a hydrochloride group, known for its distinct solubility and stability properties.
2,9-Diazaspiro(5.5)undecan-3-one dihydrochloride: Another related compound with a different substitution pattern, exhibiting unique biological activities.
Uniqueness
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)- stands out due to its specific substitution with the p-chlorobenzoyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in the development of new antimicrobial agents.
Properties
CAS No. |
54981-19-0 |
|---|---|
Molecular Formula |
C18H23ClN2O3 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
9-[4-(4-chlorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C18H23ClN2O3/c19-15-5-3-14(4-6-15)16(22)2-1-11-21-12-8-18(9-13-21)7-10-20-17(23)24-18/h3-6H,1-2,7-13H2,(H,20,23) |
InChI Key |
RHFVHKHSFGQHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)OC12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















